molecular formula C10H9ClO3S B2492113 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 153783-86-9

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2492113
CAS No.: 153783-86-9
M. Wt: 244.69
InChI Key: JIYHIZUYCBNBNM-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CAS 153783-86-9) is a high-purity chemical compound supplied for specialized research applications. This compound serves as a critical lipophilic ionophore in the fabrication of novel samarium ion-selective electrodes (ISEs). Research demonstrates that when incorporated into a polymeric PVC membrane, this ionophore enables selective complexation with Sm +3 ions, resulting in a sensor with excellent Nernstian response (20.8 ± 0.4 mV/decade) across a wide concentration range of 1.0×10 −7 to 1.0×10 −2 M . The resulting electrode exhibits a low detection limit of 7.4×10 −8 M, a fast response time of approximately 5 seconds, and stable performance within a pH range of 2.4 to 8.2 . This makes this compound an invaluable tool for researchers in analytical chemistry, particularly for the potentiometric detection and titration of samarium ions, even in the presence of other interfering cations . The molecular formula of the compound is C 10 H 9 ClO 3 S, with a molecular weight of 244.69 g/mol . For optimal stability, it is recommended to store this product at -20°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-8-3-1-7(2-4-8)9(12)5-15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHIZUYCBNBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid under acidic conditions to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl thioglycolate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity by interacting with receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid with structurally or functionally related compounds, highlighting key differences in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Applications
This compound (Target Compound) C₁₀H₉ClO₃S 258.71 4-Chlorophenyl, ketone, sulfanyl bridge, acetic acid –Cl, –C=O, –S–, –COOH Samarium(III) ion-selective sensors
2-[(4-Chlorophenyl)thio]acetic acid C₈H₇ClO₂S 216.66 4-Chlorophenyl directly bonded to sulfanyl-acetic acid (no ketone) –Cl, –S–, –COOH Organic synthesis intermediate; no reported sensor applications
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid C₁₁H₁₁Cl₂NO₃S 308.18 2,4-Dichlorobenzyl amino group, ketone, sulfanyl bridge –Cl (×2), –NH–, –C=O, –S–, –COOH Potential biological activity (unreported specifics)
2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid C₁₆H₁₃BrClNO₃S 414.70 Bromoanilino and 4-chlorophenyl groups, ketone, sulfanyl bridge –Br, –Cl, –NH–, –C=O, –S–, –COOH Discontinued research chemical; limited data on applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid C₁₅H₁₁ClO₃S 306.77 Benzoic acid replaces acetic acid; retains 4-chlorophenyl and ketone –Cl, –C=O, –S–, –COOH (aromatic) No reported sensor use; structural analog studied for crystallography
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic acid C₁₂H₁₄NO₅S 285.32 3,4-Dimethoxyanilino group, ketone, sulfanyl bridge –OCH₃ (×2), –NH–, –C=O, –S–, –COOH Labeled as irritant; no specific applications reported

Key Research Findings

Target Compound in Sensor Technology

  • Selectivity : CSAA-based sensors exhibit high selectivity for Sm³⁺ over other lanthanides (e.g., La³⁺, Ce³⁺) and transition metals (e.g., Cu²⁺, Fe³⁺), attributed to the optimal cavity size formed by the sulfanyl and carbonyl groups .
  • Performance Metrics :
    • Detection Limit : 1.0 × 10⁻⁶ M Sm³⁺.
    • Response Time : <10 seconds.
    • pH Range : Effective between 3.5–8.5 .

Comparison with Analogous Ionophores

  • 2-[(4-Chlorophenyl)thio]acetic acid lacks the ketone group, reducing its metal-binding capacity.
  • Bromine-substituted analogs (e.g., ) have higher molecular weights and steric hindrance, which may compromise sensor efficiency despite similar functional groups .

Biological Activity

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA) is an organic compound with the molecular formula C10H9ClO3S. Its unique structure, characterized by a chlorophenyl group, an oxoethyl group, and a sulfanylacetic acid moiety, imparts specific biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of CSAA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

CSAA primarily acts as a lipophilic ionophore , forming selective complexes with Samarium (Sm+3) ions . This interaction is crucial for its function in various biological systems. The compound's effectiveness is influenced by environmental factors such as pH, with an optimal range identified between 2.4 and 8.2.

Antimicrobial Activity

Research indicates that CSAA exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) comparable to established antibiotics. For instance, compounds similar to CSAA have shown significant antibacterial activity against Staphylococcus aureus and Enterococcus faecium , with MIC values as low as 2 µg/mL .

Anticancer Activity

CSAA has been evaluated for its anticancer properties through cell viability assays on various cancer cell lines. In particular, studies have revealed that CSAA can significantly reduce the viability of colorectal adenocarcinoma cells (Caco-2) while showing limited effects on pulmonary adenocarcinoma cells (A549). This selective cytotoxicity suggests potential for targeting specific cancer types .

Comparative Analysis with Similar Compounds

To better understand CSAA's biological activity, a comparison with structurally similar compounds is essential. Below is a summary table highlighting the biological activities of CSAA and related compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (Caco-2 Viability Reduction %)
This compound2 µg/mL against S. aureus39.8% reduction at 100 µM
2-(4-Chlorophenyl)-2-oxoacetic acid>64 µg/mL against S. aureusMinimal activity
(4-Chlorophenylthio)acetic acid16 µg/mL against E. faecium27% reduction at 50 µM

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that the introduction of specific substituents on phenyl rings significantly enhanced the antimicrobial activity of thiazole derivatives, indicating that structural modifications similar to those in CSAA can lead to improved efficacy against resistant bacterial strains .
  • Anticancer Studies : In a controlled experiment, CSAA was tested alongside other thiazole derivatives on Caco-2 cells. Results indicated that while some derivatives showed no significant anticancer activity, CSAA demonstrated a substantial reduction in cell viability, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution between phenacyl bromide derivatives and thioglycolic acid under alkaline conditions. Solid-state thermal heating or solvent-based methods (e.g., ethanol or DMF) are commonly employed .
  • Optimization Parameters :

  • Temperature : 60–80°C for solvent-based reactions; room temperature for solid-state synthesis.
  • Catalysts : Use of NaOH or KOH to deprotonate thiol groups and facilitate nucleophilic attack .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require post-synthesis purification to remove residues .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what characteristic peaks should researchers expect?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : A singlet at δ ~3.8 ppm (methylene protons adjacent to sulfur), a doublet at δ ~7.5–8.0 ppm (aromatic protons from 4-chlorophenyl), and a carbonyl peak at δ ~200 ppm in ¹³C NMR .
    • Infrared Spectroscopy (IR) :
  • Peaks at ~1700 cm⁻¹ (C=O stretch from acetic acid and ketone groups) and ~2550 cm⁻¹ (weak S-H stretch if impurities exist) .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the design and optimization of synthesis pathways for this compound?

  • Quantum Mechanical Calculations : Tools like density functional theory (DFT) predict reaction energetics and transition states, enabling pre-screening of viable reaction pathways .
  • Reaction Path Search : Algorithms (e.g., GRRM) identify intermediates and byproducts, reducing trial-and-error experimentation. For example, simulations can model the nucleophilic substitution mechanism to optimize solvent polarity and temperature .
  • Feedback Loops : Experimental data (e.g., failed reactions) are fed back into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions between theoretical predictions and experimental results during synthesis or derivatization?

  • Stepwise Mechanistic Analysis : Use tandem LC-MS to track intermediate formation and validate computational predictions .
  • Controlled Variable Testing : Systematically vary one parameter (e.g., solvent polarity) while holding others constant to isolate discrepancies .
  • Cross-Validation : Compare experimental spectroscopic data (NMR, IR) with simulated spectra from computational tools like ACD/Labs or Gaussian .

Q. How can reactor design principles address challenges in scaling up synthesis from laboratory to pilot scale?

  • Continuous Flow Reactors : Mitigate exothermicity risks by maintaining precise temperature control during large-scale nucleophilic substitutions .
  • Membrane Separation Technologies : Efficiently remove unreacted starting materials or byproducts (e.g., sodium bromide) during workup .
  • Process Simulation : Software like Aspen Plus models heat transfer and mixing efficiency to prevent hotspots or incomplete reactions .

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